molecular formula C9H5N3S B14744940 [1,3]Thiazolo[5,4-F]quinoxaline CAS No. 234-57-1

[1,3]Thiazolo[5,4-F]quinoxaline

Cat. No.: B14744940
CAS No.: 234-57-1
M. Wt: 187.22 g/mol
InChI Key: QIVQMDJWGDQHBK-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[5,4-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazolo[5,4-F]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with thioureas in a suitable solvent such as 1,4-dioxane. The reaction conditions often include room temperature and the presence of a base to facilitate the nucleophilic substitution reaction . The resulting product is then purified and characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[5,4-F]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives.

Mechanism of Action

The mechanism of action of [1,3]Thiazolo[5,4-F]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as insulysin (insulinase) and thioredoxin, which are involved in various biological processes . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Thiazolo[5,4-F]quinoxaline is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

234-57-1

Molecular Formula

C9H5N3S

Molecular Weight

187.22 g/mol

IUPAC Name

[1,3]thiazolo[5,4-f]quinoxaline

InChI

InChI=1S/C9H5N3S/c1-2-7-9(13-5-12-7)8-6(1)10-3-4-11-8/h1-5H

InChI Key

QIVQMDJWGDQHBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C3=C1N=CS3

Origin of Product

United States

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